- Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton ChannelJournal of Medicinal Chemistry, 2016, 59(3), 1207-1216,
Cas no 959237-80-0 (3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole)

3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
- 3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole(SALTDATA: FREE)
- 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole (ACI)
- 3-Chloromethyl-5-cyclopropyl-[1,2,4]oxadiazole
- DA-18447
- F8881-1332
- C77652
- MFCD09864335
- 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole, AldrichCPR
- SCHEMBL13717783
- EN300-24402
- 959237-80-0
- AB53827
- AKOS009092092
- DTXCID00601637
- STL183458
- ALBB-018611
- DTXSID00650887
- LS-06102
- 1,2,4-OXADIAZOLE, 3-(CHLOROMETHYL)-5-CYCLOPROPYL-
- CS-W004046
-
- MDL: MFCD09864335
- インチ: 1S/C6H7ClN2O/c7-3-5-8-6(10-9-5)4-1-2-4/h4H,1-3H2
- InChIKey: VIIBOHRJBXNITD-UHFFFAOYSA-N
- ほほえんだ: ClCC1N=C(C2CC2)ON=1
計算された属性
- せいみつぶんしりょう: 158.02500
- どういたいしつりょう: 158.0246905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- PSA: 38.92000
- LogP: 1.68580
3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301-H319
- 警告文: P301+P310-P305+P351+P338
- 危険物輸送番号:UN 2811 6.1 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 36
- セキュリティの説明: 26
3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24402-5.0g |
3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole |
959237-80-0 | 95% | 5.0g |
$460.0 | 2024-06-19 | |
Enamine | EN300-24402-1.0g |
3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole |
959237-80-0 | 95% | 1.0g |
$140.0 | 2024-06-19 | |
Enamine | EN300-24402-10.0g |
3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole |
959237-80-0 | 95% | 10.0g |
$860.0 | 2024-06-19 | |
eNovation Chemicals LLC | D969195-1g |
3-Chloromethyl-5-cyclopropyl-[1,2,4]oxadiazole |
959237-80-0 | 95% | 1g |
$175 | 2024-07-28 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00147-1G |
3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole |
959237-80-0 | 1g |
¥3340.6 | 2023-11-10 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0654-5g |
3-Chloromethyl-5-cyclopropyl-[1,2,4]oxadiazole |
959237-80-0 | 96% | 5g |
3901CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0654-500mg |
3-Chloromethyl-5-cyclopropyl-[1,2,4]oxadiazole |
959237-80-0 | 96% | 500mg |
1043.09CNY | 2021-05-08 | |
eNovation Chemicals LLC | D969195-250mg |
3-Chloromethyl-5-cyclopropyl-[1,2,4]oxadiazole |
959237-80-0 | 95% | 250mg |
$170 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0654-100mg |
3-Chloromethyl-5-cyclopropyl-[1,2,4]oxadiazole |
959237-80-0 | 96% | 100mg |
¥830.67 | 2025-01-22 | |
Aaron | AR005X6J-5g |
3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole |
959237-80-0 | 96% | 5g |
$605.00 | 2025-01-23 |
3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors and their preparation, World Intellectual Property Organization, , ,
3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole Raw materials
- Cyclopropanecarboxylic acid, (2-chloro-1-iminoethyl)azanyl ester
- Ethanimidamide, 2-chloro-N'-[(cyclopropylcarbonyl)oxy]-, (1Z)-
3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole Preparation Products
3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole 関連文献
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazoleに関する追加情報
Professional Introduction to 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole (CAS No. 959237-80-0)
3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 959237-80-0, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both a chloromethyl group and a cyclopropyl substituent in its molecular framework imparts distinct reactivity and binding capabilities, making it a valuable scaffold for medicinal chemists.
The chemical structure of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole consists of an oxadiazole core, which is a heterocyclic compound known for its stability and biological activity. The oxadiazole ring system is particularly relevant in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The incorporation of a chloromethyl group enhances the compound's reactivity, allowing for further functionalization through nucleophilic substitution reactions. This feature is particularly useful in the synthesis of more complex molecules designed for specific therapeutic purposes.
The cyclopropyl substituent in the molecule adds another layer of complexity, influencing both the electronic and steric properties of the compound. Cyclopropyl groups are known to increase metabolic stability and binding affinity in drug candidates. Recent studies have highlighted the role of cyclopropyl-containing molecules in the development of antiviral and anticancer agents, suggesting that 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole could be a promising candidate for similar applications.
In recent years, there has been a growing interest in oxadiazole derivatives due to their broad spectrum of biological activities. Research has demonstrated that these compounds exhibit properties such as antimicrobial, anti-inflammatory, and antitumor effects. The structural features of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole, including the presence of both a reactive chloromethyl group and a stabilizing cyclopropyl moiety, make it an attractive candidate for further investigation.
The synthesis of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The chloromethyl group necessitates protective strategies to prevent unwanted side reactions during synthesis. Additionally, the cyclopropyl ring must be introduced at an appropriate stage to avoid degradation or rearrangement. Advances in synthetic methodologies have enabled more efficient routes to complex heterocycles like this one, facilitating their exploration in drug discovery programs.
Evaluation of the pharmacological potential of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole has been conducted through various in vitro assays. These studies have focused on assessing its interaction with biological targets relevant to several diseases. Preliminary results indicate that this compound exhibits promising activity against certain enzymes and receptors involved in pathogenic processes. Further research is ongoing to elucidate its mechanism of action and optimize its pharmacokinetic properties.
The integration of computational chemistry techniques has significantly enhanced the understanding of the molecular behavior of compounds like 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole. Molecular modeling studies have provided insights into how the structural features influence binding affinity and selectivity. These insights are crucial for designing derivatives with improved therapeutic profiles. By leveraging computational tools alongside experimental data, researchers can accelerate the discovery process and identify lead compounds more efficiently.
The versatility of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole extends beyond its potential as an active pharmaceutical ingredient (API). Its unique structural motifs make it suitable for use as an intermediate in the synthesis of more complex molecules. This flexibility is highly valued in pharmaceutical research and development pipelines where rapid iteration and diversification are essential.
In conclusion, 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole (CAS No. 959237-80-0) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and potential therapeutic applications. The combination of a reactive chloromethyl group and a stabilizing cyclopropyl substituent offers unique opportunities for drug design. Continued research into this compound will likely uncover new avenues for treating various diseases and improve our understanding of heterocyclic chemistry's role in medicine.
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